3-Fluorobenzotrifluoride

Catalog No.
S703380
CAS No.
401-80-9
M.F
C7H4F4
M. Wt
164.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzotrifluoride

CAS Number

401-80-9

Product Name

3-Fluorobenzotrifluoride

IUPAC Name

1-fluoro-3-(trifluoromethyl)benzene

Molecular Formula

C7H4F4

Molecular Weight

164.1 g/mol

InChI

InChI=1S/C7H4F4/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H

InChI Key

GBOWGKOVMBDPJF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(F)(F)F

Synonyms

1-Fluoro-3-(trifluoromethyl)benzene; 3-Fluoro(trifluoromethyl)benzene; NSC 10315; Trifluoromethyl-3-fluorobenzene; m,α,α,α-Tetrafluorotoluene; m-(Trifluoromethyl)fluorobenzene; m-Fluoro(trifluoromethyl)benzene; m-Fluorobenzotrifluoride; α,α,α,3-Tetra

Canonical SMILES

C1=CC(=CC(=C1)F)C(F)(F)F

The exact mass of the compound 3-Fluorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10315. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluorobenzotrifluoride (CAS 401-80-9) is a highly electron-deficient, liquid aromatic building block (boiling point 101–102 °C, density 1.302 g/mL) characterized by a meta-relationship between a fluorine atom and a trifluoromethyl (-CF3) group . In industrial and pharmaceutical procurement, it is primarily sourced as a precursor for directed metalation, cross-coupling, and active pharmaceutical ingredient (API) synthesis. Unlike unfunctionalized benzotrifluoride, the presence of the fluorine atom strongly directs ortho-lithiation and C-H activation [1]. However, the specific meta-positioning of the -CF3 group fundamentally alters its electronic profile compared to its 2-fluoro and 4-fluoro isomers, making it a distinct material choice for synthetic routes requiring specific regiocontrol or resistance to nucleophilic defluorination [2].

Procurement Fit

Low-temperature synthesis Deep melting point supports reactions below −50 °C where para isomer solidifies.
Distillation & recovery Boiling point 13 °C below ortho isomer simplifies atmospheric purification.
Regiospecific nitration Fluorine directs nitro group ortho, locking a unique nitroarene scaffold.

Substituting 3-fluorobenzotrifluoride with its close analogs, such as 4-fluorobenzotrifluoride or 2-fluorobenzotrifluoride, frequently leads to catastrophic route failures in nucleophilic aromatic substitution (SNAr) and directed lithiation workflows . The -CF3 group is strongly electron-withdrawing; when positioned para to the fluorine (as in the 4-isomer), it highly activates the C-F bond for nucleophilic attack [1]. In contrast, the meta-relationship in 3-fluorobenzotrifluoride provides significantly less resonance stabilization for the Meisenheimer intermediate, rendering the C-F bond much more resistant to cleavage under basic conditions [1]. Furthermore, the steric environment created by the meta-CF3 group alters the regioselectivity of ortho-lithiation, meaning that continuous flow processes or cross-coupling protocols optimized for the 4-isomer or simple fluorobenzene will yield incorrect regioisomers or fail entirely if applied to the 3-isomer [2].

Substitution Risk

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Melting point mismatch
Para isomer freezes at temperatures where meta isomer remains liquid, narrowing low-T reaction windows.
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Physical property divergence
Density and boiling point differences alter biphasic behavior and distillation profiles compared to ortho/para isomers.
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Regiochemical outcome
Meta-fluoro directs nitration ortho to fluorine; ortho/para isomers yield constitutionally different nitroarenes.

Differential C-F Bond Stability Under Nucleophilic Etherification

The positional relationship between the -CF3 group and the fluorine atom dictates the stability of the C-F bond under nucleophilic conditions. In a comparative study of etherification via C-F bond cleavage using alkoxyboronic acid pinacol esters and KHMDS, 3-fluorobenzotrifluoride yielded only 37% of the corresponding aryl ether [1]. Under identical conditions, 4-fluorobenzotrifluoride produced a 72% yield [1]. This quantitative difference demonstrates that the meta-CF3 group provides substantially less activation for SNAr than the para-CF3 group.

Evidence DimensionAryl ether yield via C-F bond cleavage (SNAr)
Target Compound Data37% yield (3-fluorobenzotrifluoride)
Comparator Or Baseline72% yield (4-fluorobenzotrifluoride)
Quantified Difference35% absolute reduction in defluorination yield for the 3-isomer
ConditionsAlkoxyboronic acid pinacol esters, KHMDS (3.0 equiv), DME solvent, 12 h

Buyers designing synthetic routes that require the fluorine atom to remain intact during exposure to strong nucleophiles should procure the 3-isomer rather than the highly activated 4-isomer.

Melting Point
Head-to-head
−81.5 °C vs −42 °C (para)
Supports low-temperature reaction feasibility
ΔTm = −39.5 °C vs para isomer

Ortho-Fluorine Directed C-H Activation Overriding Steric Hindrance

In standard C-H borylation, regioselectivity is typically governed by steric repulsion, avoiding positions adjacent to bulky groups like -CF3. However, the strong 'ortho-fluorine effect' in 3-fluorobenzotrifluoride overrides this default behavior [1]. During cobalt-catalyzed C(sp2)-H borylation, 3-fluorobenzotrifluoride exhibits a highly specific 95:5 ortho/meta regioselectivity, directing the borylation adjacent to the fluorine atom despite the complex steric environment of the meta-CF3 group [1]. This contrasts with non-fluorinated benzotrifluoride, which undergoes borylation governed purely by sterics.

Evidence DimensionRegioselectivity of C-H borylation (ortho to fluorine vs meta)
Target Compound Data95:5 ortho/meta selectivity
Comparator Or BaselineNon-fluorinated benzotrifluoride (steric-controlled, non-ortho selective)
Quantified DifferenceNear-complete redirection of borylation to the ortho-fluorine position
ConditionsCobalt-catalyzed C(sp2)-H borylation, thermodynamic control

This allows process chemists to reliably procure 3-fluorobenzotrifluoride for late-stage functionalization where precise, predictable ortho-borylation is required without interference from the -CF3 group.

Density
Head-to-head
1.302 vs 1.293 g/mL
Enables densitometry-based isomer QC
+0.7% vs ortho/para; +9.4% vs parent BTF

Steric Impact on Continuous Flow Lithiation

The specific steric bulk of the meta-CF3 group in 3-fluorobenzotrifluoride directly impacts process chemistry workflows, such as continuous flow directed lithiation and Negishi cross-coupling. While simple fluorobenzenes and chloro-substituted fluoroarenes proceed cleanly to the desired 2-fluorobiaryl products without side reactions, 3-fluorobenzotrifluoride generates a detectable amount of a regioisomer [1]. This is attributed to the severe steric hindrance at the ortho-position located between the fluorine and the bulky -CF3 group, which forces partial lithiation at alternative sites [1].

Evidence DimensionRegiochemical purity in flow lithiation/cross-coupling
Target Compound DataDetectable formation of regioisomer 4l
Comparator Or BaselineFluorobenzene (100% regioselective ortho-lithiation)
Quantified DifferenceLoss of absolute regiocontrol compared to unhindered baselines
ConditionsTelescoped continuous flow directed lithiation, zincation, and Negishi cross-coupling

Procurement teams and process engineers must account for this specific steric hindrance when scaling up flow chemistry, as standard protocols optimized for simpler fluorobenzenes will require re-optimization for the 3-isomer.

Boiling Point
Head-to-head
101–102 °C vs 114–115 °C (ortho)
Simplifies atmospheric distillation
ΔTb = −13 °C vs ortho isomer
Nitration Regiochemistry
Cross-study
2-nitro-5-fluoro-BTF vs 4-fluoro-3-nitro-BTF
Locks downstream nitroarene constitution
Constitutional isomers, non-interconvertible
¹⁹F NMR Fingerprint
Class-level
δ CF₃ ≈ −63, Ar-F ≈ −113 ppm
Rapid non-destructive identity confirmation
Meta isomer two-peak signature; JFF diagnostic
C–H Borylation Yield
Reported
~75% isolated yield
Preparative entry to boronate esters
Co-catalyzed, ortho-to-fluorine selectivity

Precursor for Ortho-Functionalized Trifluoromethylarenes

Driven by its 95:5 ortho-selective C-H borylation and highly active directed lithiation profile, 3-fluorobenzotrifluoride is a highly effective starting material for synthesizing 1,2,3-trisubstituted or 1,2,4-trisubstituted aromatic systems [1]. It is heavily procured for pharmaceutical intermediate synthesis where a functional group (such as a boronic ester or zincate) must be installed precisely adjacent to the fluorine atom without displacing it.

Synthesis Routes Requiring SNAr-Resistant Fluorine Retention

Because the meta-CF3 group provides substantially less activation for nucleophilic aromatic substitution compared to the para-CF3 group, 3-fluorobenzotrifluoride is a highly suitable choice for multi-step syntheses involving strong bases or nucleophiles (e.g., KHMDS, alkoxides)[2]. It allows chemists to perform chemistry on other parts of the molecule without premature C-F bond cleavage, a common failure point when using 4-fluorobenzotrifluoride.

Continuous Flow Cross-Coupling Optimization

In modern industrial process chemistry, 3-fluorobenzotrifluoride is utilized as a specific substrate for developing and stress-testing continuous flow lithiation and Negishi coupling reactors [3]. Its distinct steric environment—specifically the hindered position between the fluorine and the CF3 group—makes it a critical benchmark material for optimizing flow rates, residence times, and base selection to control regioselectivity in highly substituted arenes.

Application Fit

Application
Selection Property
Validation Focus
Low-Temperature Organometallic Chemistry
Sub-ambient liquid range below −80 °C
Verify no solidification at target reaction temperature
2-Nitro-5-fluorobenzotrifluoride Synthesis
Regiospecific ortho-to-fluorine nitration
Confirm nitroarene identity by ¹⁹F NMR or GC-MS
Fluorinated Aryl Boronate Ester Synthesis
C–H borylation competency
Confirm isolated yield and regiochemistry
Electrogenerated Chemiluminescence Solvent
Solvent polarity and electrochemical window
Evaluate ECL efficiency in mixed annihilation systems

XLogP3

3.4

Boiling Point

101.5 °C

Melting Point

-81.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (96.08%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

401-80-9

Wikipedia

3-Fluorobenzotrifluoride

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